molecular formula C8H12BrNO B2526714 3-Bromo-1-cyclobutylpyrrolidin-2-one CAS No. 1342088-00-9

3-Bromo-1-cyclobutylpyrrolidin-2-one

Cat. No.: B2526714
CAS No.: 1342088-00-9
M. Wt: 218.094
InChI Key: QOHXJUILJIYNTK-UHFFFAOYSA-N
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Description

3-Bromo-1-cyclobutylpyrrolidin-2-one is a chemical compound with the molecular formula C8H12BrNO It is characterized by a pyrrolidinone ring substituted with a bromine atom and a cyclobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-cyclobutylpyrrolidin-2-one typically involves the bromination of 1-cyclobutylpyrrolidin-2-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-cyclobutylpyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-cyclobutylpyrrolidin-2-one.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 3-azido-1-cyclobutylpyrrolidin-2-one or 3-thiocyanato-1-cyclobutylpyrrolidin-2-one.

    Oxidation: Formation of this compound oxo derivatives.

    Reduction: Formation of 1-cyclobutylpyrrolidin-2-one.

Scientific Research Applications

3-Bromo-1-cyclobutylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The cyclobutyl group provides steric hindrance, affecting the compound’s overall conformation and interaction with biological targets.

Comparison with Similar Compounds

    1-Cyclobutylpyrrolidin-2-one: Lacks the bromine atom, leading to different reactivity and biological activity.

    3-Chloro-1-cyclobutylpyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    3-Iodo-1-cyclobutylpyrrolidin-2-one:

Uniqueness: 3-Bromo-1-cyclobutylpyrrolidin-2-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound for various chemical and biological studies.

Properties

IUPAC Name

3-bromo-1-cyclobutylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrNO/c9-7-4-5-10(8(7)11)6-2-1-3-6/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHXJUILJIYNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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